molecular formula C17H13NO3 B2669626 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime CAS No. 338961-91-4

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime

Cat. No.: B2669626
CAS No.: 338961-91-4
M. Wt: 279.295
InChI Key: ODHOLPACXJQMDW-GIJQJNRQSA-N
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Description

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime is an organic compound with a complex structure that includes an anthraquinone core, an acetaldehyde group, and an O-methyloxime moiety

Preparation Methods

The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde, which is then reacted with methoxyamine hydrochloride under basic conditions to form the O-methyloxime derivative. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime involves its interaction with various molecular targets. The anthraquinone core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The O-methyloxime group can form hydrogen bonds with biological molecules, influencing their stability and function .

Comparison with Similar Compounds

Similar compounds include:

    9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde: Lacks the O-methyloxime group, making it less versatile in certain chemical reactions.

    2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Contains a carboxylic acid group instead of an acetaldehyde group, leading to different reactivity and applications.

    9,10-dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate:

These comparisons highlight the unique features of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime, particularly its combination of functional groups that enable diverse chemical reactions and applications.

Properties

IUPAC Name

2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOLPACXJQMDW-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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